3-Methyl-4-chloroisatoic anhydride
CAS No.:
Cat. No.: VC13965208
Molecular Formula: C9H6ClNO3
Molecular Weight: 211.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6ClNO3 |
|---|---|
| Molecular Weight | 211.60 g/mol |
| IUPAC Name | 7-chloro-8-methyl-1H-3,1-benzoxazine-2,4-dione |
| Standard InChI | InChI=1S/C9H6ClNO3/c1-4-6(10)3-2-5-7(4)11-9(13)14-8(5)12/h2-3H,1H3,(H,11,13) |
| Standard InChI Key | KNXCXYIOEWBYOI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC2=C1NC(=O)OC2=O)Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
3-Methyl-4-chloroisatoic anhydride belongs to the class of benzoxazinediones, with the systematic name 7-chloro-3-methyl-1H-benzo[d] oxazine-2,4-dione. Its molecular formula is C₉H₆ClNO₃, and its structure comprises a bicyclic framework with two carbonyl groups at positions 2 and 4 (Figure 1). The methyl substituent at position 3 and the chlorine at position 4 introduce steric and electronic effects that influence reactivity and regioselectivity in downstream reactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆ClNO₃ |
| Molecular Weight | 211.60 g/mol |
| Exact Mass | 211.004 Da |
| LogP (Partition Coefficient) | 1.15 (predicted) |
| Topological Polar Surface Area | 52.2 Ų |
Synthesis and Manufacturing
Chlorination of 3-Methylisatoic Anhydride
A plausible route to 3-methyl-4-chloroisatoic anhydride involves the direct chlorination of 3-methylisatoic anhydride. Drawing parallels to the synthesis of 6-chloroisatoic anhydride , chlorine gas (Cl₂) could be introduced into a suspension of 3-methylisatoic anhydride in glacial acetic acid or chloroacetic acid at elevated temperatures (70–80°C). The methyl group at position 3 likely directs electrophilic substitution to the para position (C4), facilitated by the electron-donating effect of the methyl substituent.
Key Reaction Parameters:
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Solvent: Glacial acetic acid (5–7× weight relative to substrate)
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Catalyst: Iodine (0.3–0.5 wt%) to accelerate chlorination
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Temperature: 70–80°C (optimal for regioselectivity and yield)
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Chlorine Gas Flow Rate: 4–5 L/h per mole of substrate
The reaction progress is monitored by melting point analysis, with the target compound expected to exhibit a melting point between 260–270°C, consistent with related chlorinated isatoic anhydrides .
Alternative Route: Cyclization of 3-Methyl-4-chloroanthranilic Acid
An alternative synthetic pathway involves cyclizing 3-methyl-4-chloroanthranilic acid using phosgene (COCl₂) or acetic anhydride. This method mirrors the formation of isatoic anhydride from anthranilic acid derivatives :
This route offers higher purity but requires stringent handling due to phosgene’s toxicity.
Physicochemical Properties
Thermal Stability and Solubility
3-Methyl-4-chloroisatoic anhydride is predicted to exhibit moderate thermal stability, with decomposition temperatures exceeding 250°C. Its solubility profile aligns with related anhydrides:
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Soluble: Polar aprotic solvents (e.g., DMF, DMSO), chlorinated solvents (e.g., dichloromethane)
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Insoluble: Water, alkanes, ethers
Spectroscopic Characterization
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IR Spectroscopy: Strong carbonyl stretches at 1,770 cm⁻¹ (C=O, anhydride) and 1,680 cm⁻¹ (C=O, lactam) .
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¹H NMR (CDCl₃): δ 7.4–7.6 (m, aromatic H), δ 2.3 (s, CH₃), δ 8.1–8.3 (d, lactam H) .
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¹³C NMR: δ 168–170 (anhydride C=O), δ 155–160 (lactam C=O), δ 20–25 (CH₃) .
Applications in Organic Synthesis
Pharmaceuticals
The compound’s anhydride moiety enables facile ring-opening reactions with amines to yield anthranilamides, which are prevalent in drug candidates. For example, secondary and tertiary anthranilamides derived from similar anhydrides exhibit bioactivity in neurological and anti-inflammatory applications .
Agrochemicals
3-Methyl-4-chloroisatoic anhydride may serve as a precursor to herbicides and pesticides, leveraging the chlorine atom’s electron-withdrawing effects to enhance binding to biological targets .
Dye Intermediates
Chlorinated isatoic anhydrides are employed in synthesizing anthraquinone dyes. The methyl group in this derivative could modulate dye solubility and chromophore intensity .
Environmental and Regulatory Considerations
Chlorinated aromatic compounds often face scrutiny under regulations like REACH and TSCA due to persistence and bioaccumulation risks. Solvent recovery systems (e.g., acetic acid recycling ) and green chlorination methods are recommended to minimize environmental impact.
Future Research Directions
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Regioselective Functionalization: Exploring catalysts to enhance para-selectivity in chlorination.
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Biological Screening: Evaluating the compound’s potential in drug discovery pipelines.
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Green Chemistry: Developing solvent-free or ionic liquid-mediated syntheses.
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